what are the properties of tris(hydroxymethyl)aminomethane nitrate
what are the properties of tris(hydroxymethyl)aminomethane nitrate
An In-depth Technical Guide to Tris(hydroxymethyl)aminomethane Nitrate
Abstract
Tris(hydroxymethyl)aminomethane nitrate is an ionic compound formed from the organic amine buffer, Tris, and nitric acid. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, thermal behavior, and applications. By leveraging the well-documented characteristics of its parent compound, tris(hydroxymethyl)aminomethane (Tris), and the known behavior of nitrate salts, this document offers insights for researchers, scientists, and drug development professionals. The dual nature of this molecule—possessing both the buffering capacity of Tris and the energetic potential of the nitrate group—makes it a compound of interest in diverse scientific fields, from biochemistry to materials science. Safety protocols and experimental methodologies are also detailed to ensure safe and effective handling and use.
Introduction
Tris(hydroxymethyl)aminomethane, commonly known as Tris or THAM, is a cornerstone of biochemical and molecular biology laboratories, prized for its buffering capacity in the physiological pH range of 7.2 to 9.0.[1][2] Its molecular structure features a primary amine with three hydroxymethyl groups, making it a versatile and widely used reagent in applications ranging from electrophoresis to cell culture and pharmaceutical formulations.[3][4]
When Tris, a weak base, reacts with the strong nitric acid, it forms the salt tris(hydroxymethyl)aminomethane nitrate (CAS No. 41521-38-4).[5] This transformation introduces a nitrate moiety, which significantly alters the compound's properties, particularly its thermal stability and potential as an energetic material. This guide synthesizes the available information to provide a detailed profile of this salt, exploring its chemical identity, physical characteristics, and the implications of its dual chemical nature.
Synthesis and Chemical Identity
The formation of tris(hydroxymethyl)aminomethane nitrate is a straightforward acid-base reaction. The parent compound, Tris, is synthesized industrially via a two-step process. First, nitromethane undergoes a base-catalyzed aldol condensation with three equivalents of formaldehyde (the Henry reaction) to produce tris(hydroxymethyl)nitromethane.[1][6][7] Subsequently, the nitro group is reduced to a primary amine to yield the final Tris product.[1][8]
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Biochemical Research: While less common than Tris-HCl, Tris-nitrate could be used as a buffer in studies where chloride ions are undesirable and nitrate ions are either inert or required for the experimental system.
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Energetic Materials: The compound itself could be explored as a component in propellant or explosive formulations, acting as both a fuel (the organic part) and an oxidizer (the nitrate part). Its high nitrogen content is advantageous for generating gas upon decomposition. 3[9][10]. Synthesis Precursor: It can serve as a starting material for the synthesis of fully nitrated derivatives, such as tris(nitratomethyl)aminomethane, a potential energetic material.
[11]### 6. Safety and Handling
While Tris base is considered a skin and eye irritant, the addition of the nitrate group necessitates further precautions. *[12][13] Irritation: Causes skin and serious eye irritation. May cause respiratory irritation. *[12][13] Incompatibilities: Avoid strong oxidizing agents (though it has oxidizing properties itself), strong bases, aluminum, brass, and copper. * Conditions to Avoid: Heat, friction, and impact should be avoided due to the energetic nature of the nitrate group. I[12]t is also hygroscopic and should be stored in a cool, dry place in a tightly sealed container. *[13][14] Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. H[13]andle only in a well-ventilated area or a chemical fume hood.
[13]### 7. Experimental Protocols
Protocol 7.1: Preparation of a 0.5 M Tris(hydroxymethyl)aminomethane Nitrate Stock Solution
This protocol describes the preparation of a standard aqueous solution.
Causality and Rationale:
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Using high-purity water is critical to avoid contamination with other ions or nucleases.
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The hygroscopic nature of Tris compounds means weighing should be done promptly. *[13][14] The final pH will be acidic; this protocol does not adjust it to a specific buffering range but creates a standard stock of the salt.
Methodology:
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Weighing: Accurately weigh 92.075 g of tris(hydroxymethyl)aminomethane nitrate (MW: 184.15 g/mol ).
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Dissolution: Add the solid to a 1 L beaker containing approximately 800 mL of high-purity, deionized water.
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Mixing: Place the beaker on a magnetic stir plate and add a stir bar. Stir until the solid is completely dissolved.
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Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsate to the flask to ensure a complete transfer.
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Final Dilution: Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
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Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
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Storage: Transfer the solution to a clearly labeled, sealed container. Store at room temperature away from direct sunlight.
Protocol 7.2: Qualitative Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol provides a framework for investigating the thermal decomposition profile.
Causality and Rationale:
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DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It can detect both endothermic events (melting) and exothermic events (decomposition).
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A small sample size and a slow heating rate are crucial for safety and resolution, especially with potentially energetic materials.
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Using a hermetically sealed pan prevents sample loss due to sublimation or evaporation before decomposition. An inert atmosphere (nitrogen) ensures that the observed decomposition is inherent to the molecule and not due to oxidation by air.
Methodology:
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Sample Preparation: In a controlled environment, accurately weigh 1-3 mg of tris(hydroxymethyl)aminomethane nitrate into a hermetically sealable aluminum DSC pan.
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Sealing: Crimp the lid onto the pan to create an airtight seal.
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Instrument Setup:
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Place the sealed sample pan and an empty reference pan into the DSC cell.
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Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
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Thermal Program:
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Equilibrate the cell at a starting temperature of 30 °C.
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Ramp the temperature at a controlled rate (e.g., 5 °C/min or 10 °C/min) up to a final temperature well beyond the expected decomposition (e.g., 400 °C). Caution: Ensure the instrument is behind a safety shield.
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Data Analysis:
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Analyze the resulting thermogram.
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Identify endothermic peaks, which may correspond to melting.
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Identify sharp exothermic peaks, which indicate decomposition. Note the onset temperature, peak temperature, and the integrated energy release (ΔH) of the exotherm.
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Conclusion
Tris(hydroxymethyl)aminomethane nitrate is a compound defined by its dual identity. It retains the foundational structure of the Tris buffer, a staple in life sciences, while incorporating a nitrate anion that imparts significant energetic characteristics. This guide has detailed its chemical synthesis, physicochemical properties, and thermal behavior, drawing upon the established science of its components and analogous materials. While its use as a standard laboratory buffer may be limited to specific applications, its potential as a precursor, a pH-controlling agent in specific formulations, or an energetic material component warrants further investigation. A thorough understanding of its properties, particularly its thermal sensitivity and handling requirements, is paramount for any researcher or developer working with this versatile molecule.
References
Sources
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